

## A Guide to the Validation of Serological Assays for AZD1222 Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of serological assays used to validate the immunogenicity of AZD1222 (ChAdOx1 nCoV-19), the Oxford-AstraZeneca COVID-19 vaccine. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex workflows.

## **Comparative Performance of Serological Assays**

The immunogenicity of AZD1222 is primarily assessed by quantifying the humoral immune response, specifically the levels of binding and neutralizing antibodies against the SARS-CoV-2 spike protein. A variety of serological assays are employed for this purpose, each with distinct performance characteristics.

A study comparing six immunoassays for detecting IgG antibodies against SARS-CoV-2 with the standard plaque reduction neutralization test (PRNT) found varying sensitivities and specificities. The Roche Elecsys assay showed the highest sensitivity (100%), while the Genscript cPass™ had the highest specificity (94.6%).[1] Another comparison of four mediumto-high throughput commercial assays and one point-of-care test revealed that the Meso Scale Diagnostics (MSD) anti-spike IgG assay had the best performance with 100% positive and negative percent agreement.[2]

The choice of antigen is also crucial for assay performance. Assays targeting the spike (S) protein or its receptor-binding domain (RBD) are particularly important for assessing vaccine-







induced immunity, as the AZD1222 vaccine is designed to elicit an immune response against the spike protein.[1][3] In contrast, antibodies against the nucleocapsid (N) protein can indicate a prior natural infection.[4]

Below is a summary of the performance of commonly used serological assays:



| Assay Type                                                                | Target Antigen(s)                                                    | Key Performance<br>Characteristics                                                                                                                                                                                   | Reference |
|---------------------------------------------------------------------------|----------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Meso Scale Discovery<br>(MSD)<br>Electrochemiluminesc<br>ence (ECL) Assay | Spike (S), Receptor-<br>Binding Domain<br>(RBD), Nucleocapsid<br>(N) | High specificity for different SARS-CoV-2 antigens with no significant cross-reactivity with seasonal coronaviruses. Strong correlation between IgG levels against spike and RBD proteins and neutralizing activity. |           |
| Microneutralization<br>(MNT) Assay                                        | Live SARS-CoV-2<br>Virus                                             | Considered the gold standard for measuring neutralizing antibodies.  Quantitative and can be calibrated to WHO international standards.                                                                              | _         |
| Pseudovirus<br>Neutralization Assay                                       | Pseudovirus<br>expressing SARS-<br>CoV-2 Spike protein               | Safer alternative to live virus neutralization assays. Used to assess neutralizing antibody titers.                                                                                                                  |           |
| Enzyme-Linked<br>Immunosorbent Assay<br>(ELISA)                           | Spike (S1 subunit),<br>RBD                                           | Widely used for detecting and quantifying antibodies. Performance varies depending on the                                                                                                                            |           |



|                                                             |                      | specific kit and antigen used.                                                                        |
|-------------------------------------------------------------|----------------------|-------------------------------------------------------------------------------------------------------|
| Genscript cPass™ Surrogate Virus Neutralization Test (sVNT) | RBD-ACE2 interaction | Reports sensitivity in the range of 77% to 100% and specificity of 95% to 100% when compared to PRNT. |
| Roche Elecsys Anti-<br>SARS-CoV-2 S                         | Spike (RBD)          | Reported sensitivity of 100%.                                                                         |
| Abbott Architect<br>SARS-CoV-2 IgG II                       | Spike (RBD)          | Reported sensitivity of 98.1%.                                                                        |

## **Experimental Workflows and Methodologies**

The validation of serological assays is a critical process to ensure the reliability and comparability of immunogenicity data from clinical trials. A typical workflow involves assessing various parameters such as precision, accuracy, linearity, selectivity, and specificity.

## **General Serological Assay Validation Workflow**





Click to download full resolution via product page

Caption: A generalized workflow for the validation of serological assays.



# Detailed Experimental Protocols Meso Scale Discovery (MSD) Electrochemiluminescence (ECL) Assay for Anti-SARS-CoV-2 IgG

This assay quantitatively measures IgG antibodies against SARS-CoV-2 Spike, RBD, and Nucleocapsid proteins in human serum and plasma.

#### Materials:

- MSD V-PLEX COVID-19 Respiratory Panel 2 Kit
- MSD SECTOR Imager
- Human serum or plasma samples
- Wash buffer (PBS with 0.05% Tween-20)
- MSD Read Buffer

#### Protocol:

- Plate Preparation: The 96-well plates are pre-coated with SARS-CoV-2 antigens.
- Sample Addition: Add reference standards, controls, and diluted samples to the wells.
   Incubate for 2 hours at room temperature with shaking.
- Washing: Wash the plate three times with wash buffer.
- Detection Antibody Addition: Add SULFO-TAG™-conjugated anti-human IgG detection antibody. Incubate for 1 hour at room temperature with shaking.
- Washing: Wash the plate three times with wash buffer.
- Reading: Add MSD Read Buffer to each well and read the plate on an MSD SECTOR
   Imager. The intensity of the emitted light is proportional to the amount of antibody bound.



 Data Analysis: A calibration curve is generated using the reference standards to determine the concentration of antibodies in the samples.

## **Microneutralization (MNT) Assay**

This cell-based assay measures the titer of functional neutralizing antibodies that can block SARS-CoV-2 infection of susceptible cells.

#### Materials:

- Vero E6 cells (or other susceptible cell line)
- Live SARS-CoV-2 virus
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- 96-well cell culture plates
- Human serum samples
- Biosafety Level 3 (BSL-3) facility

#### Protocol:

- Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.
- Serum Dilution: Serially dilute heat-inactivated serum samples in cell culture medium.
- Virus-Serum Incubation: Mix the diluted serum with a fixed amount of SARS-CoV-2 virus and incubate for 1 hour at 37°C.
- Infection: Remove the medium from the cell plates and add the serum-virus mixture.
   Incubate for 1-2 hours.
- Incubation: Remove the inoculum and add fresh medium. Incubate for 2-3 days.



- Assessment of Cytopathic Effect (CPE): Examine the cells under a microscope for virusinduced CPE. The neutralization titer is the reciprocal of the highest serum dilution that protects at least 50% of the cells from CPE.
- Data Analysis: The 50% neutralization titer (NT50) is calculated using a statistical method such as the Reed-Muench method.

## Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Spike IgG

This assay detects the presence of IgG antibodies against the SARS-CoV-2 spike protein.

#### Materials:

- 96-well ELISA plates coated with recombinant SARS-CoV-2 spike protein
- Human serum samples
- Blocking buffer (e.g., PBS with 5% non-fat milk)
- Wash buffer (PBS with 0.05% Tween-20)
- HRP-conjugated anti-human IgG secondary antibody
- TMB substrate
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- ELISA plate reader

#### Protocol:

- Blocking: Block the antigen-coated plate with blocking buffer for 1 hour at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Sample Incubation: Add diluted serum samples and incubate for 2 hours at room temperature.



- · Washing: Wash the plate three times with wash buffer.
- Secondary Antibody Incubation: Add HRP-conjugated anti-human IgG and incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with wash buffer.
- Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.
- Stopping Reaction: Add stop solution to each well.
- Reading: Measure the optical density (OD) at 450 nm using a plate reader.
- Data Analysis: The antibody titer is determined based on the OD values relative to a cut-off value established using negative control samples.

## **AZD1222 Immunogenicity Pathway**

The AZD1222 vaccine utilizes a replication-deficient chimpanzee adenovirus vector to deliver the genetic code for the SARS-CoV-2 spike protein into host cells. This triggers both humoral and cellular immune responses.



Click to download full resolution via product page

Caption: Immune response pathway following AZD1222 vaccination.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Serological Assays for Assessing Postvaccination SARS-CoV-2 Antibody Response -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of six COVID-19 serology assays for detection of antibodies from patients infected with ancestral and a spectrum of SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunogenicity and safety of AZD1222 (ChAdOx1 nCoV-19) against SARS-CoV-2 in Japan: a double-blind, randomized controlled phase 1/2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Guide to the Validation of Serological Assays for AZD1222 Immunogenicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430860#validation-of-serological-assays-for-azd1222-immunogenicity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com